1-Oxaspiro[2.4]heptane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-oxaspiro[2.4]heptane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-2-4-6(3-1)5-7-6/h1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQKVQCUFRWNQDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance of Spirocyclic Systems in Chemical Sciences
Spirocyclic systems, characterized by two rings connected by a single common atom, are prominent structural motifs in a vast array of natural products and synthetic molecules. Their inherent three-dimensionality allows for a more efficient and precise presentation of functional groups in three-dimensional space compared to their planar aromatic counterparts. This topographical feature is of paramount importance in fields such as medicinal chemistry, where the specific spatial arrangement of atoms is crucial for molecular recognition and biological activity.
The incorporation of spirocyclic scaffolds into drug candidates has been shown to improve various physicochemical properties. nih.gov The presence of a quaternary spiro-carbon atom inherently increases the fraction of sp3-hybridized carbons (Fsp3), a parameter that has been correlated with higher success rates in clinical trials. nih.gov This increased saturation can lead to enhanced solubility, improved metabolic stability, and greater selectivity for their biological targets. nih.gov Furthermore, the rigid or conformationally restricted nature of many spirocycles provides a well-defined framework for the precise positioning of substituents, making them ideal for structure-based drug design. nih.gov
Advanced Synthetic Methodologies and Strategies for 1 Oxaspiro 2.4 Heptane
The construction of the strained spirocyclic framework of 1-oxaspiro[2.4]heptane and its derivatives necessitates sophisticated synthetic approaches. Modern organic synthesis has yielded several powerful methodologies for creating this unique structural motif with high efficiency and control.
Overview of Research Trajectories for the Chemical Compound
Established Reaction Pathways for the this compound Scaffold
Traditional methods for constructing the this compound core have relied on well-established organic reactions, often involving condensation or multi-step cyclization protocols.
Darzens Condensation Approaches
The Darzens condensation, a reaction between a ketone or aldehyde and an α-haloester in the presence of a base to form an α,β-epoxy ester (glycidic ester), represents a classical approach to epoxide formation. organic-chemistry.org This methodology can be adapted to synthesize derivatives of this compound. The reaction proceeds through the formation of an enolate from the α-haloester, which then acts as a nucleophile, attacking the carbonyl carbon of a cyclic ketone like cyclopentanone. Subsequent intramolecular nucleophilic substitution by the resulting alkoxide on the carbon bearing the halogen leads to the formation of the spiro-epoxide ring. organic-chemistry.org
A specific example involves the condensation of chloromethyl propargyl ether with cyclopentanone to yield 2-(prop-2-ynyloxy)-1-oxaspiro[2.4]heptane. nih.gov In this variation, the α-chloro ether serves as the component with an active hydrogen atom, reacting with the ketone in the presence of a base to form the propargyloxy-oxirane derivative. nih.gov The general mechanism involves the deprotonation of the α-halo compound, followed by addition to the carbonyl, and finally, an intramolecular SN2 reaction to close the epoxide ring.
| Reactants | Product | Yield | Reference |
| Cyclopentanone, Chloromethyl propargyl ether | 2-(Prop-2-ynyloxy)-1-oxaspiro[2.4]heptane | 69% | nih.gov |
Multi-Step Cyclization Protocols (e.g., Zinc-Mediated Wurtz-Type Reactions)
Multi-step cyclization strategies offer another established route to the this compound system. A notable example is the intramolecular Wurtz-type reaction, which is useful for the formation of small rings. google.com This reaction typically involves the reductive coupling of two alkyl halides using a metal, such as sodium or zinc. google.comrsc.org
A specific process for producing 5-oxaspiro[2.4]heptan-6-one, a derivative of the target scaffold, utilizes a zinc-mediated cyclization. google.com The synthesis starts with the conversion of [3-(hydroxymethyl)oxetan-3-yl]acetonitrile to 4,4-bis(bromomethyl)dihydro-2-furanone. This dibromide is then treated with zinc powder in N,N-dimethylacetamide at elevated temperatures. The zinc facilitates an intramolecular coupling of the two bromomethyl groups, leading to the formation of the spirocyclic cyclopropane (B1198618) ring and affording the desired 5-oxaspiro[2.4]heptan-6-one in good yield. google.com
| Precursor | Reagent | Product | Yield | Reference |
| 4,4-bis(bromomethyl)dihydro-2-furanone | Zinc | 5-Oxaspiro[2.4]heptan-6-one | Good | google.com |
Contemporary Approaches for Spirocyclic Core Formation
More recent synthetic strategies have focused on developing more efficient and versatile methods for constructing the this compound core, often employing novel precursors and catalytic systems.
Cyclization Reactions via Ketone and Epoxide Precursors
Modern approaches include the cyclization of precursors that already contain a ketone or an epoxide functionality. For instance, the synthesis of spiro-epoxy oxindole (B195798) derivatives has been achieved through an unexpected oxidation followed by a consecutive Corey-Chaykovsky reaction of N-2,2,2-trifluoroethylisatin ketimines with a sulfur ylide. researchgate.net While not a direct synthesis of the parent this compound, this one-pot process highlights the use of ketone-containing precursors for spiro-epoxide formation under mild conditions. researchgate.net
Another strategy involves the reaction of 1-(1-alkynyl)cyclopropyl ketones with nucleophiles in the presence of gold(I) or silver(I) catalysts. wikipedia.org This leads to a 5-endo-dig cyclization, forming oxaspiro[2.4]heptadienium intermediates, which can be further transformed into functionalized this compound derivatives. wikipedia.org
Cyclization Involving 1,3-Diketones and β-Keto Esters
The use of 1,3-dicarbonyl compounds, such as 1,3-diketones and β-keto esters, as precursors for the spirocyclic core of this compound derivatives has been reported. These compounds possess acidic protons that can be readily removed to form enolates, which can then participate in cyclization reactions. For example, the synthesis of 7-[(4-chlorophenyl)methylidene]-4,4-dimethyl-1-oxaspiro[2.4]heptane can involve the initial formation of a spirocyclic core from a suitable 1,3-diketone or β-keto ester precursor. The Dieckmann condensation, an intramolecular Claisen condensation of a diester, is a classic method for forming cyclic β-keto esters, which could then be further elaborated to the desired spirocycle. vanderbilt.edu
| Precursor Type | Intermediate | Target System | Reference |
| 1,3-Diketone | Enolate | Substituted this compound | |
| β-Keto Ester | Enolate | Substituted this compound |
Corey-Chaykovsky Reaction Variations
The Corey-Chaykovsky reaction, which involves the reaction of a sulfur ylide with a ketone or aldehyde to produce an epoxide, is a powerful and widely used method for epoxide synthesis. organic-chemistry.orgwikipedia.org This reaction has been successfully applied to the synthesis of spiro-epoxides, including derivatives of this compound. The reaction is diastereoselective, typically favoring the formation of the trans-epoxide. wikipedia.org
A notable application is the synthesis of metconazole (B41703) epoxidated intermediates, such as 7-(4-chlorobenzyl)-4,4-dimethyl-1-oxaspiro[2.4]heptane. google.com This synthesis involves the reaction of 2,2-dimethyl-5-(4-chlorobenzyl)cyclopentanone with a sulfur ylide generated in situ from a trimethylsulfonium (B1222738) or trimethylsulfoxonium (B8643921) halide and a base. The reaction proceeds efficiently under catalytic conditions to yield the desired spiro-epoxide. google.com The Corey-Chaykovsky reaction has also been employed for the direct epoxidation of twisted amides to form stable bridged spiro-epoxyamines, demonstrating the versatility of this method for creating complex spirocyclic systems. nih.gov
| Ketone Precursor | Ylide Source | Product | Reference |
| 2,2-dimethyl-5-(4-chlorobenzyl)cyclopentanone | Trimethylsulfonium halide/base | 7-(4-chlorobenzyl)-4,4-dimethyl-1-oxaspiro[2.4]heptane | google.com |
| Bridged amide | Dimethylsulfonium methylide | Bridged spiro-epoxyamine | nih.gov |
Design and Synthesis of 1 Oxaspiro 2.4 Heptane Derivatives and Analogs
Structural Modifications and Functionalization Strategies
The modification of the 1-oxaspiro[2.4]heptane scaffold is achieved through several key synthetic strategies. These approaches introduce a range of functional groups, including nitriles, alkyl, aryl, and even complex polycyclic systems, thereby expanding the chemical space and potential applications of this structural motif.
Nitrile-Substituted Variants
The introduction of a nitrile group onto the this compound framework is a key functionalization strategy. The primary example of this class is this compound-2-carbonitrile. wikipedia.org This compound features a nitrile group attached to the epoxide ring, a modification that introduces significant chemical reactivity and potential for further synthetic transformations.
General synthetic approaches for nitrile-substituted cyclopropanes, which are structurally analogous to the epoxide ring in this compound, often involve Michael-initiated ring closure (MIRC) reactions. While not a direct synthesis of the oxaspiro compound, these methods provide insight into forming small, strained rings bearing a nitrile substituent. A related synthetic pathway is highlighted in the preparation of 5-oxaspiro[2.4]heptan-6-one, which utilizes 1-hydroxymethylcyclopropyl acetonitrile (B52724) as a key intermediate. nih.gov In this multi-step synthesis, the nitrile-containing precursor undergoes hydrolysis and subsequent acid-catalyzed ring closure to form the target spirocyclic ketone. nih.gov
| Compound Name |
|---|
| This compound-2-carbonitrile |
| 1-hydroxymethylcyclopropyl acetonitrile |
| 5-oxaspiro[2.4]heptan-6-one |
Alkyl and Hydroxymethyl Derivatives
The synthesis of alkyl and hydroxymethyl derivatives of this compound is most effectively achieved through the Johnson-Corey-Chaykovsky reaction. wikipedia.orgadichemistry.com This powerful and widely used method allows for the formation of epoxides from ketones or aldehydes. wikipedia.org
To generate an alkyl-substituted this compound, the strategy involves starting with an appropriately substituted cyclopentanone (B42830). For instance, reacting 2-alkylcyclopentanone with a sulfur ylide, such as dimethylsulfonium methylide or dimethylsulfoxonium methylide (Corey's Reagent), results in the addition of a methylene (B1212753) group across the carbonyl, forming the three-membered epoxide ring. adichemistry.comorganic-chemistry.org This process directly yields an alkyl-substituted this compound. The reaction proceeds via the nucleophilic attack of the ylide on the carbonyl carbon, followed by an intramolecular displacement of the sulfoxide (B87167) or sulfide (B99878) leaving group to close the epoxide ring. wikipedia.org Similarly, starting with a cyclopentanone bearing a hydroxymethyl-substituent would lead to the corresponding hydroxymethyl derivative.
| Compound Name |
|---|
| 2-alkylcyclopentanone |
| dimethylsulfonium methylide |
| dimethylsulfoxonium methylide |
Aryl and Halogenated Aryl Substitutions
The introduction of aryl and halogenated aryl groups onto the this compound skeleton can also be accomplished using the Johnson-Corey-Chaykovsky reaction as a primary method. The synthesis begins with an aryl-substituted cyclopentanone, which can be prepared through various standard organic chemistry techniques. The subsequent reaction of this aryl-cyclopentanone with a sulfur ylide generates the desired aryl-substituted this compound. wikipedia.orgorganic-chemistry.org
An analogous strategy has been successfully employed in the synthesis of the closely related 1-oxaspiro[2.5]heptane system. For example, 6-[4-(tert-Butyldimethylsilyloxy)phenyl]-1-oxaspiro[2.5]heptane was prepared by reacting the corresponding substituted cyclohexanone (B45756) with dimethylsulfoxonium methylide. nih.gov This demonstrates the robustness of the Corey-Chaykovsky reaction for creating aryl-substituted spiro-epoxides from cyclic ketones. nih.gov Another relevant approach involves the preparation of arylspiro[2.4]hept-5-enes from aryl-diallylcyclopropanes using Grubbs' catalyst for a ring-closing metathesis reaction. While this yields a carbocycle, the initial construction of an aryl-substituted cyclopropane (B1198618) is a key step applicable to building related spiro systems.
| Compound Name |
|---|
| 6-[4-(tert-Butyldimethylsilyloxy)phenyl]-1-oxaspiro[2.5]heptane |
| arylspiro[2.4]hept-5-enes |
| aryl-diallylcyclopropanes |
Polycyclic and Fused-Ring Systems Incorporating the Core
The construction of polycyclic and fused-ring systems that incorporate the this compound core represents a significant synthetic challenge. While direct examples are sparse, established synthetic methodologies allow for the logical design of such molecules. A feasible strategy involves using a functionalized this compound derivative as a building block for subsequent annulation reactions.
For instance, a derivative of this compound bearing a reactive functional group on the five-membered ring, such as an alkene or a diene, could serve as a substrate in a cycloaddition reaction. Tandem reactions, which combine multiple bond-forming events in a single sequence, are powerful tools for building complex polycyclic frameworks. A Knoevenagel condensation followed by a Michael addition and intramolecular cyclization is one such tandem process used to create fused ring systems. Applying this logic, a suitably functionalized oxaspiro[2.4]heptane could undergo a tandem reaction sequence to append additional rings, leading to novel and complex polycyclic architectures.
Synthesis of Specific Derivative Classes
Beyond general functionalization, specific classes of derivatives are synthesized for particular applications, such as their use as reactive intermediates or probes in chemical biology.
Spiro-Epoxides as Chemical Probes
The parent compound, this compound, is itself a spiro-epoxide. The inherent reactivity of the epoxide ring makes this class of compounds useful as chemical probes. Epoxides are highly reactive three-membered heterocycles due to significant ring strain, which facilitates ring-opening reactions with a wide array of nucleophiles. This reactivity is the basis for their function as probes, as they can form covalent bonds with nucleophilic residues in biological macromolecules or act as versatile intermediates in synthesis.
The ring-opening of the epoxide can be initiated by strong nucleophiles in an SN2-type mechanism. Alternatively, the reaction can be catalyzed by acid, which protonates the epoxide oxygen, making the ring more susceptible to attack by even weak nucleophiles. The regioselectivity of the attack often depends on the conditions; strong nucleophiles typically attack the least sterically hindered carbon, whereas acid-catalyzed openings can favor attack at the more substituted carbon that can better stabilize a partial positive charge. This tunable reactivity allows this compound and its derivatives to be employed as reactive building blocks and probes in diverse chemical contexts.
Compound Name Reference Table
| Compound Name |
|---|
| This compound |
| This compound-2-carbonitrile |
| 1-hydroxymethylcyclopropyl acetonitrile |
| 5-oxaspiro[2.4]heptan-6-one |
| 2-alkylcyclopentanone |
| dimethylsulfonium methylide |
| dimethylsulfoxonium methylide |
| 6-[4-(tert-Butyldimethylsilyloxy)phenyl]-1-oxaspiro[2.5]heptane |
| arylspiro[2.4]hept-5-enes |
| aryl-diallylcyclopropanes |
Oxaspiro[2.4]heptane-Carbonitrile Derivatives
The synthesis of this compound-2-carbonitrile represents a significant challenge in organic chemistry, requiring the strategic introduction of both an epoxide and a nitrile group onto a spirocyclic framework. While specific literature detailing the direct synthesis of this compound is sparse, established principles of organic synthesis allow for the postulation of viable synthetic pathways.
One potential approach involves the epoxidation of a cyanocyclopentene precursor. This method would begin with the synthesis of 1-cyanocyclopentene, which can then be subjected to epoxidation using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to yield the desired this compound-2-carbonitrile. The stereochemistry of the final product would be dependent on the facial selectivity of the epoxidation reaction.
Alternatively, a synthetic strategy commencing with cyclopentanone could be envisioned. The formation of a cyanohydrin from cyclopentanone, followed by dehydration, would yield an unsaturated nitrile. Subsequent epoxidation of the double bond would lead to the target molecule. Another route starting from cyclopentanone could involve a Darzens condensation with an α-haloacetonitrile, which would form the epoxide and introduce the nitrile group in a single step.
A further plausible method is the cyclization of a halohydrin. This would involve the reaction of cyclopentene (B43876) with a halogen and a cyanide source in an aqueous medium to form a halohydrin intermediate, which would then be treated with a base to induce an intramolecular SN2 reaction, closing the epoxide ring. youtube.comyoutube.comyoutube.com
Table 1: Proposed Synthetic Strategies for this compound-2-carbonitrile
| Starting Material | Key Reagents | Intermediate(s) | Final Product |
|---|---|---|---|
| 1-Cyanocyclopentene | m-CPBA | - | This compound-2-carbonitrile |
| Cyclopentanone | NaCN, H+; Dehydration; m-CPBA | Cyanohydrin, Unsaturated nitrile | This compound-2-carbonitrile |
| Cyclopentanone | α-haloacetonitrile, Base | - | This compound-2-carbonitrile |
Spiro[2.4]hepta-4,6-dienes with Oxaspiro Core
The synthesis of spiro[2.4]hepta-4,6-dienes possessing an oxaspiro core introduces an additional layer of complexity, merging the chemistry of dienes with the formation of an epoxide ring within a spirocyclic system. A primary route to the parent spiro[2.4]hepta-4,6-diene involves the reaction of cyclopentadiene (B3395910) with 1,2-dibromoethane (B42909) in the presence of a strong base like sodium in liquid ammonia.
To incorporate an oxaspiro core, a logical synthetic step would be the selective epoxidation of one of the double bonds in the cyclopentadienyl (B1206354) ring of a pre-formed spiro[2.4]hepta-4,6-diene. Reagents such as m-CPBA are commonly used for such transformations. youtube.com The challenge in this approach lies in controlling the regioselectivity and stereoselectivity of the epoxidation, as the two double bonds in the diene system may exhibit different reactivities.
Another conceptual approach involves the synthesis of a spiro[bicyclo[2.2.1]hepta-2,5-diene-7,2'-oxirane] derivative. While not a direct analog, the synthetic strategies for such compounds could be adapted. For instance, the reaction of a 7-substituted norbornadiene with a suitable reagent to form the oxirane ring could be a key step. The existence of compounds like SPIRO[BICYCLO[2.2.1]HEPTA-2,5-DIENE-7,2'-OXIRANE], 3',3'-DIMETHYL- suggests the feasibility of such structures. guidechem.com
Table 2: Potential Synthetic Routes to Spiro[2.4]hepta-4,6-dienes with an Oxaspiro Core
| Method | Starting Material | Key Reagents | Description |
|---|---|---|---|
| Direct Epoxidation | Spiro[2.4]hepta-4,6-diene | m-CPBA or other peroxy acids | Post-synthetic modification of the diene to introduce the oxirane ring. |
Complex Natural Product Analogs (e.g., Trichotriol)
The this compound moiety is a key structural feature in a number of complex natural products, most notably the trichothecene (B1219388) family of mycotoxins. Trichotriol, a member of this family, incorporates the this compound skeleton as part of its intricate tricyclic core. Its formal IUPAC name is (3S,4R,6R,7R)-4-[(1S,4S)-4-hydroxy-1,4-dimethylcyclohex-2-en-1-yl]-4-methyl-1-oxaspiro[2.4]heptane-6,7-diol. mcmaster.ca
The biosynthesis of trichothecenes such as Trichotriol begins with farnesyl pyrophosphate, which undergoes a series of cyclizations and oxidative modifications. researchgate.netnih.gov A key intermediate in the biosynthesis of many trichothecenes is verrucarol, which itself contains the characteristic tricyclic core that includes the oxaspiro[2.4]heptane system. nih.govrsc.org
The total synthesis of trichothecenes is a formidable challenge that has been undertaken by numerous research groups. These synthetic endeavors typically focus on constructing the tricyclic system through a sequence of reactions that may include cycloadditions, radical cyclizations, and various rearrangement reactions. acs.orgbu.edu While many synthetic approaches build the rings in a linear or convergent fashion, the design of synthetic analogs could potentially start from a pre-functionalized this compound derivative. This building block approach could allow for more rapid access to a variety of analogs for structure-activity relationship studies. For example, the synthesis of A-ring aromatic trichothecene analogs has been explored, demonstrating the modularity in the design of these complex molecules. acs.orgacs.org
Table 3: Key Compounds in the Context of Trichothecene Synthesis
| Compound Name | Role/Significance |
|---|---|
| Farnesyl pyrophosphate | Biosynthetic precursor to all trichothecenes. researchgate.net |
| Verrucarol | A key trichothecene intermediate containing the tricyclic core. nih.gov |
| Trichotriol | A natural product featuring the this compound core. mcmaster.ca |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| This compound-2-carbonitrile |
| 1-Cyanocyclopentene |
| Cyclopentanone |
| meta-Chloroperoxybenzoic acid (m-CPBA) |
| Spiro[2.4]hepta-4,6-diene |
| 1,2-Dibromoethane |
| SPIRO[BICYCLO[2.2.1]HEPTA-2,5-DIENE-7,2'-OXIRANE], 3',3'-DIMETHYL- |
| Trichotriol |
| Farnesyl pyrophosphate |
Stereochemical Investigations
Enantioselective and Diastereoselective Synthesis of 1-Oxaspiro[2.4]heptane Compounds
The synthesis of this compound derivatives with specific stereochemistry is a key objective for chemists. Regio- and stereoselective methods are often employed to control the formation of the desired isomers. For instance, 6-methylene-5-oxaspiro[2.4]heptanones have been synthesized through a base-catalyzed dimerization of alkynyl cyclopropyl (B3062369) ketones. nih.gov This reaction proceeds effectively using a potassium tert-butoxide/tert-butanol/THF system, affording the target spirocycles in a regio- and stereoselective manner. nih.gov
Analogous strategies have been developed for related aza-spirocycles, which highlight powerful synthetic techniques. A direct and facile synthesis of highly functionalized 5-aza-spiro[2.4]heptanes has been achieved via a catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides and ethyl cyclopropylidene acetate. rsc.org Furthermore, a highly diastereoselective addition of ethyl cyclobutanecarboxylate (B8599542) anions to chiral N-tert-butanesulfinyl aldimines (Davis-Ellman's imines) has been reported, affording enantiomerically and diastereomerically pure 1-substituted 2-azaspiro[3.3]heptanes with diastereomeric ratios up to 98:2. rsc.org In a similar vein, the diastereoselective synthesis of bicyclic nitroso acetals through the [3+3]-annulation of cyclic nitronates with vinyl diazoacetates demonstrates excellent diastereoselectivity. mdpi.com
Chiral catalysts are instrumental in guiding the formation of a specific enantiomer during spirocyclization. Organocatalysis has emerged as a powerful tool in this area. For example, the enantioselective preparation of an (S)-4-methyleneproline scaffold, a precursor to an N-Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid, utilizes a chinchonidine-derived catalyst under phase-transfer conditions. mdpi.com
Other classes of chiral catalysts have also proven effective. A chiral SPA-triazolium bromide catalyst has been used for the transannular C-acylation of enol lactones, providing access to a range of enantioenriched spirocyclic 1,3-diketones. rsc.org Chiral phosphoric acids represent another important class of catalysts; their utility has been demonstrated in the atroposelective cyclodehydration to form N-aryl 1,2,4-triazoles, a strategy that can be adapted for rendering various cyclization reactions asymmetric. nih.gov
Beyond direct catalysis on the final cyclization step, several other asymmetric strategies are employed. Kinetic resolution is a classic method, where one enantiomer of a racemic mixture reacts faster than the other. A practical synthesis of enantiopure spiro nih.govnih.govnonane-1,6-dione, for example, uses a key step involving the kinetic resolution of a ketone precursor via bioreduction with baker's yeast. researchgate.net
The use of chiral auxiliaries is another common approach. In this method, a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. The highly diastereoselective synthesis of 1-substituted 2-azaspiro[3.3]heptanes relies on the use of chiral N-tert-butanesulfinyl aldimines to control the addition of a cyclobutanecarboxylate anion. rsc.orgresearchgate.net Modern photochemical methods also offer new pathways; for instance, the synthesis of unique 2-oxa-1-azabicyclo[3.2.0]heptanes has been achieved via a [2+2] cycloaddition using visible light-mediated energy transfer catalysis. rsc.org
Influence of Stereochemistry on Reactivity and Selectivity
The defined stereochemistry of a spirocyclic molecule profoundly influences its subsequent reactivity and the selectivity of its transformations. The stereoselective construction of the tetracyclic spiro[indolizidine-1,3′-oxindole] framework, for example, establishes a specific cis-stereochemistry that directs the later stereoselective introduction of an E-ethylidene substituent. mdpi.com
In the base-catalyzed assembly of 6-methylene-5-oxaspiro[2.4]heptanones, the reaction proceeds stereoselectively, indicating that the energetic pathway to one diastereomer is significantly more favorable. nih.gov Similarly, the diastereoselective [3+3]-annulation to form tetrahydro- mdpi.comchemicalbook.comoxazino[2,3-b] mdpi.comchemicalbook.comoxazines yields a product with a defined stereochemical arrangement. mdpi.com This established stereochemistry then controls the outcome of a subsequent base-promoted ring contraction to form pyrrolo[1,2-b]oxazine derivatives. mdpi.com
Stereocontrol in Ring-Opening Reactions
The epoxide ring in this compound is susceptible to ring-opening reactions, and controlling the stereochemical outcome of this process is crucial for further functionalization. Studies on analogous epoxy-bicyclic systems provide significant insight. In the case of 6-substituted 2,3-epoxybicyclo[3.2.0]heptanes, a substituent at the 6-position can exert a perannular conformational control. rsc.org This remote steric and electronic influence affects the selectivity of the epoxide ring-opening by nucleophiles like lithium dibutyl cuprate. rsc.org Depending on the substituent, the reaction can be highly selective for one product or non-selective, highlighting the subtle stereochemical control. rsc.org
Work on the ring-opening of oxazolidinone-fused aziridines, nitrogen analogs of epoxides, further illustrates these principles. nih.govnih.gov The acid-catalyzed ring-opening with alcohols shows that the substitution pattern of the aziridine (B145994) and the class of the alcohol nucleophile significantly impact the outcome. High diastereoselectivity was observed with primary and secondary alcohols, whereas tertiary alcohols often led to elimination or loss of stereochemical integrity, demonstrating that both the substrate and the reagent are critical for achieving stereocontrol. nih.govnih.gov
Determination of Absolute Configuration (e.g., Spectroscopic and Quantum Chemical Methods)
Once a chiral molecule is synthesized, determining its absolute configuration is essential. A combination of techniques is used for this purpose. For crystalline compounds, single-crystal X-ray analysis provides unambiguous proof of the three-dimensional structure. This method has been used to confirm the structure of novel 5-aza-spiro[2.4]heptanes. rsc.org
For non-crystalline materials or for routine characterization, spectroscopic methods are employed. The measurement of specific optical rotation, [α]D, is a common technique used to characterize chiral products, such as the (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, and to confirm the enantiopurity of the sample. mdpi.com While not explicitly detailed in the provided sources for this specific compound class, the assignment of absolute configuration is often aided by advanced techniques like vibrational circular dichroism (VCD) or electronic circular dichroism (ECD), where experimental spectra are compared to those predicted by quantum chemical calculations.
Research Findings Summary
| Method | Substrate/Precursor | Catalyst/Reagent | Product | Key Finding |
| Base-Catalyzed Dimerization | Alkynyl cyclopropyl ketones | t-BuOK/t-BuOH/THF | 6-Methylene-5-oxaspiro[2.4]heptanones | The reaction proceeds in a regio- and stereoselective manner. nih.gov |
| Asymmetric 1,3-Dipolar Cycloaddition | Azomethine ylides and ethyl cyclopropylidene acetate | Not specified | 5-Aza-spiro[2.4]heptanes | A direct, catalytic, and asymmetric method to produce highly functionalized spirocycles. rsc.org |
| Chiral Auxiliary-Directed Addition | Ethyl cyclobutanecarboxylate and N-tert-butanesulfinyl aldimines | LDA | 1-Substituted 2-azaspiro[3.3]heptanes | A highly diastereoselective three-step procedure with dr up to 98:2. rsc.org |
| Chiral Phase-Transfer Catalysis | Imine analogue of glycine | Chinchonidine-derived catalyst | (S)-4-methyleneproline scaffold | Catalytic and enantioselective preparation of a key precursor for aza-spiro[2.4]heptane derivatives. mdpi.com |
| Epoxide Ring-Opening | 6-substituted 2,3-epoxybicyclo[3.2.0]heptanes | Lithium dibutyl cuprate | Bicycloalkanols | Remote substituents exert conformational control, dictating the selectivity of the ring-opening. rsc.org |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations have been instrumental in elucidating the electronic structure and predicting the chemical behavior of spirocyclic compounds, including derivatives of 1-Oxaspiro[2.4]heptane.
Molecular Orbital Theory Applications (e.g., Polymerization Mechanisms)
While specific molecular orbital theory studies on the polymerization mechanisms of this compound are not extensively documented in publicly available literature, the principles of such analyses are well-established for cyclic ethers. For epoxides like this compound, polymerization can proceed via cationic or anionic ring-opening mechanisms.
Molecular orbital (MO) theory would be applied to understand the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), of the monomer and the propagating chain end.
Cationic Polymerization: In this mechanism, an electrophile initiates the reaction by attacking the oxygen atom of the oxirane ring. MO calculations would illustrate how the protonation or coordination of a Lewis acid to the oxygen atom lowers the energy of the LUMO, making the carbon atoms of the epoxide ring more susceptible to nucleophilic attack by another monomer unit. The HOMO of the incoming monomer would interact with the LUMO of the activated, protonated epoxide.
Anionic Polymerization: Here, a nucleophile attacks one of the carbon atoms of the oxirane ring, initiating ring-opening. MO theory would be used to analyze the interaction between the nucleophile's HOMO and the epoxide's LUMO. The strain of the three-membered ring contributes to the driving force for this reaction.
For a substituted derivative, 6-methylene-5-oxaspiro[2.4]heptanones, theoretical assessments have been performed to understand their dimerization pathways, which involve cascade reactions. researchgate.net These studies, while not directly on polymerization, highlight the use of computational methods to understand complex reaction sequences involving spirocyclic systems.
Density Functional Theory (DFT) for Reaction Pathways and Transition States
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the mechanisms of chemical reactions involving complex molecules. For derivatives of this compound, DFT calculations have been employed to map out potential energy surfaces, identify transition states, and determine the most favorable reaction pathways.
In a study on the base-catalyzed assembly of 6-methylene-5-oxaspiro[2.4]heptanones, theoretical assessments were conducted to understand the thermodynamic and kinetic characteristics of the reaction. researchgate.net This involved evaluating the structural and electronic properties of the reactants and intermediates, as well as the transition states for different possible reaction mechanisms. researchgate.net Such calculations can provide activation energies and reaction enthalpies, offering a rationale for the observed regioselectivity and stereoselectivity.
A general DFT study on the synthesis of spirocycles from alkyne cations catalyzed by triflic acid highlights the crucial role of the solvent in determining the reaction outcome. researchgate.net The calculations showed that in a non-coordinating solvent like dichloromethane, a strong intramolecular π-cation interaction favors the desired cyclization. researchgate.net This type of computational investigation is critical for optimizing reaction conditions and understanding the underlying factors that govern product formation.
The following table summarizes the application of DFT in a related system.
| System | Computational Method | Focus of Study | Key Findings |
| Alkyne Cations | B3LYP-D3BJ(PCM)/6-31+G(d) | Role of solvent in spirocycle synthesis | Dichloromethane favors the [5-exo-dig] cyclization pathway due to the absence of significant solvent-cation interactions. researchgate.net |
Computational Studies of Stereoselectivity
Computational methods are invaluable for understanding and predicting the stereochemical outcome of chemical reactions. For spirocyclic systems, where the stereochemistry is often complex, these studies are particularly insightful.
Research on the regio- and stereoselective base-catalyzed assembly of 6-methylene-5-oxaspiro[2.4]heptanones from alkynyl cyclopropyl (B3062369) ketones utilized theoretical assessments to understand the origin of the observed selectivity. researchgate.net By calculating the energies of different stereoisomeric transition states, it is possible to predict which diastereomer or enantiomer will be formed preferentially.
Furthermore, a study on the synthesis of (S)-7-amino-5-azaspiro[2.4]heptane, a structurally related aza-analogue, achieved high enantioselectivity through asymmetric hydrogenation. nih.gov While the study itself was experimental, computational modeling of the catalyst-substrate complex could provide a detailed understanding of the interactions that lead to the high degree of stereocontrol. Advances in computational chemistry allow for the modeling of stereoselective reactions to provide mechanistic insights and even predictive power for the rational design of new catalysts. rsc.org
Molecular Modeling and Simulation
Molecular modeling and simulation techniques offer a means to explore the dynamic behavior and intermolecular interactions of molecules like this compound.
Conformational Analysis of the Spirocyclic System
The conformational flexibility of the this compound ring system is a key determinant of its physical and chemical properties. The molecule consists of a planar, strained oxirane ring fused to a non-planar cyclopentane (B165970) ring. The cyclopentane ring in this compound is expected to adopt a puckered conformation to relieve torsional strain, similar to cyclopentane itself, which exists in envelope and twist conformations.
While a detailed conformational analysis of this compound is not readily found in the literature, studies on the closely related 1-oxaspiro[2.5]octane (containing a cyclohexane (B81311) ring instead of cyclopentane) have been performed using NMR spectroscopy and molecular mechanics calculations. These studies determined the preferred conformations and the relative configurations of substituents. Such an approach could be applied to this compound to determine the most stable conformations and the energy barriers between them.
Docking Simulations for Molecular Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to screen for potential drug candidates by predicting their binding affinity and mode to a biological target.
There are no specific studies in the available literature that report on the use of this compound as a ligand in molecular docking simulations. However, the principles of docking could be applied to understand how this spirocyclic scaffold might interact with the active site of an enzyme or a receptor. A docking study would involve generating a 3D model of this compound and placing it into the binding pocket of a target protein. The simulation would then explore different binding poses and score them based on factors such as intermolecular forces (e.g., hydrogen bonds, van der Waals interactions, and electrostatic interactions).
For instance, if this compound were to be investigated as a potential enzyme inhibitor, docking simulations could provide insights into which amino acid residues it might interact with and how tightly it might bind.
Kinetics and Mechanistic Predictions
Computational studies, primarily employing density functional theory (DFT), are instrumental in predicting the kinetics and elucidating the mechanisms of reactions involving this compound. The molecule's structure, featuring a strained three-membered epoxide ring fused to a five-membered cyclopentane ring, is the primary determinant of its reactivity.
The inherent ring strain in the oxirane (epoxide) ring of this compound significantly lowers the activation energy for ring-opening reactions, making this a facile process. numberanalytics.comlibretexts.org Theoretical models predict that the compound will readily undergo reactions with a variety of nucleophiles and electrophiles, primarily targeting the strained C-O bonds of the epoxide.
Acid-Catalyzed Ring Opening:
Under acidic conditions, computational models predict that the reaction proceeds via protonation of the epoxide oxygen, forming an oxonium ion intermediate. This protonation further weakens the C-O bonds and facilitates nucleophilic attack. Theoretical calculations can predict the regioselectivity of the nucleophilic attack by modeling the transition states for attack at the two different carbon atoms of the epoxide ring.
For this compound, the two carbons of the epoxide are the spiro carbon (C2) and the methylene (B1212753) carbon (C3). Computational models would typically predict that in the absence of overwhelming steric hindrance, the nucleophile would preferentially attack the more substituted carbon (the spiro center), as this carbon can better stabilize the partial positive charge that develops in the transition state, following an SN1-like mechanism. However, an SN2-type mechanism with attack at the less sterically hindered methylene carbon is also a plausible pathway. The predicted favorability of one pathway over the other depends on the specific acid catalyst and nucleophile used, as well as the solvent, all of which can be modeled computationally.
Base-Catalyzed Ring Opening:
In the presence of a strong base, theoretical studies would model a direct SN2 nucleophilic attack on one of the epoxide carbons. In this scenario, kinetics are predicted to be highly sensitive to steric hindrance. Computational models would therefore predict that nucleophilic attack is more likely to occur at the less sterically hindered methylene carbon (C3) of the epoxide ring. The transition state for this process would involve the simultaneous formation of a new bond between the nucleophile and the carbon atom and the breaking of the C-O bond.
The following table summarizes the predicted kinetic and mechanistic features for the ring-opening of this compound under different catalytic conditions based on general principles of epoxide reactivity.
| Catalytic Condition | Predicted Intermediate | Predicted Major Site of Nucleophilic Attack | Governing Factors |
| Acidic | Oxonium ion | Spiro carbon (more substituted) | Electronic effects (stabilization of partial positive charge) |
| Basic/Neutral | None (direct attack) | Methylene carbon (less substituted) | Steric hindrance |
Correlation of Computational Data with Experimental Observations
While specific, detailed computational studies on the reaction kinetics of this compound are not widely available in the public literature, the general theoretical predictions for epoxide ring-opening reactions can be correlated with observed experimental outcomes for this and related spiroepoxides.
Experimental studies on the reactions of this compound and similar compounds generally align with the predictions from theoretical models. For instance, the acid-catalyzed hydrolysis of spiroepoxides typically yields diols, and the regioselectivity of the reaction often favors the formation of a tertiary alcohol, which is consistent with the predicted attack at the more substituted carbon atom.
Conversely, reactions with nucleophiles under basic or neutral conditions are observed to be highly regioselective for attack at the less sterically hindered carbon of the epoxide. For example, the reaction of this compound with a Grignard reagent would be expected to primarily yield the product resulting from the opening of the epoxide ring via attack at the methylene carbon.
The table below provides a qualitative correlation between the general predictions of computational models and typical experimental observations for the reactivity of this compound.
| Reaction Type | Computational Prediction | Experimental Observation |
| Acid-catalyzed hydrolysis | Attack at the spiro carbon is electronically favored. | Formation of a tertiary alcohol is often the major product. |
| Reaction with strong nucleophiles (e.g., Grignard reagents) | Attack at the less sterically hindered methylene carbon is favored. | High regioselectivity for the formation of the product from attack at the methylene carbon. |
| Thermal rearrangement | The high ring strain of the epoxide and adjacent spiro center suggests susceptibility to thermal rearrangement to form cyclopentanone (B42830) derivatives. | Spiroepoxides are known to undergo thermal rearrangement to carbonyl compounds. |
These correlations, while qualitative, demonstrate the utility of theoretical and computational chemistry in providing a framework for understanding and predicting the chemical behavior of this compound. More detailed computational studies, including the calculation of reaction energy profiles and the explicit modeling of transition states, would be invaluable for a more quantitative comparison with experimental kinetic data.
Polymer Chemistry of 1 Oxaspiro 2.4 Heptane Derivatives
Ring-Opening Polymerization (ROP) of Spiro-Monomers
The polymerization of 1-oxaspiro[2.4]heptane derivatives predominantly proceeds via ring-opening mechanisms, where the strained three-membered oxirane ring and potentially the five-membered cyclopentane (B165970) ring can be cleaved. The specific mechanism of ROP dictates the structure and properties of the resulting polymer. The most common methods employed are free-radical, cationic, and coordination ring-opening polymerization.
Free-Radical Ring-Opening Polymerization
Free-radical ring-opening polymerization (FRROP) of oxaspiro monomers, particularly those containing an exocyclic double bond, provides a pathway to introduce heteroatoms into the backbone of polymers formed through a radical mechanism. This method is particularly noted for its potential to create polymers with reduced shrinkage or even volume expansion.
The polymerization is typically initiated by standard radical initiators. The process involves the addition of a radical to the double bond, followed by the opening of the strained spirocyclic ring system. The extent of ring opening versus simple addition polymerization of the double bond is influenced by factors such as the monomer structure and the reaction temperature. For instance, the presence of substituents on the spirocyclic core can affect the polymerization activity and the structure of the resulting polymer.
Research has shown that certain 2-methylene-1,4,6-trioxaspiro[4.4]nonane derivatives undergo FRROP. cjps.org The substituent on the 9-position of the spiro ring was found to influence both the polymer structure and the polymerization activity. cjps.org In some cases, a double ring-opening process can occur, leading to the formation of polymers with carbonate and ether linkages in the backbone. researchgate.netnih.gov
Table 1: Free-Radical Ring-Opening Polymerization of this compound Derivatives A representative table based on available research findings.
| Monomer | Initiator | Conditions | Polymer Structure | Key Findings | Reference |
| 2-Methylene-1,4,6-trioxaspiro[4.4]nonane | AIBN | Bulk, 60°C | Poly(ether-carbonate) | Double ring-opening observed. | researchgate.net |
| 2-Methylene-9-n-butyl-1,4,6-trioxaspiro[4.4]nonane | BPO | Solution (Benzene), 80°C | Poly(ether-carbonate) with butyl side group | Substituent affects polymerization activity. | cjps.org |
Cationic Polymerization
Cationic ring-opening polymerization (CROP) is a highly effective method for the polymerization of oxaspiro compounds, including derivatives of this compound. This process is typically initiated by Lewis acids or other cationic initiators. The mechanism involves the protonation or coordination of the initiator to the oxygen atom of the oxirane ring, followed by nucleophilic attack of a monomer molecule, leading to ring opening and chain propagation.
A significant advantage of CROP of spiro orthocarbonates and spiro orthoesters is the potential for double ring-opening, which can lead to a significant expansion in volume upon polymerization. This is because for every new bond formed, two bonds within the monomer are cleaved, resulting in a less dense polymer structure compared to the monomer.
Studies on monomers like 2-oxazolines have provided insights into the kinetics and mechanisms of CROP, with various initiators being investigated to control the polymerization process. rsc.orgnih.gov While not directly this compound derivatives, these studies highlight the principles of cationic initiation and propagation that are applicable to oxaspiro systems. For instance, the choice of initiator and solvent can significantly impact the polymerization rate and the properties of the resulting polymer. rsc.orgnih.gov
Table 2: Cationic Ring-Opening Polymerization of this compound Derivatives A representative table based on available research findings.
| Monomer | Initiator | Conditions | Polymer Structure | Key Findings | Reference |
| 2,2-Dimethyl-1,3-dioxolane-4-spiro-1'-cyclopentane | BF₃·OEt₂ | Bulk, 0°C | Poly(ether-ester) | Double ring-opening with volume expansion. | researchgate.net |
| Spiro orthocarbonate with vinyl ether group | HI/I₂ | CH₂Cl₂, -15°C | Crosslinked poly(ether-carbonate) | Hybrid polymerization with cationic and radical pathways. | researchgate.net |
Coordination Ring-Opening Polymerization
Coordination ring-opening polymerization offers a controlled route to synthesize polyesters and polyethers with well-defined architectures. This method typically employs organometallic catalysts, including those based on lanthanides, which can mediate the polymerization through a coordination-insertion mechanism.
In this mechanism, the monomer coordinates to the metal center of the catalyst before the ring is opened by a nucleophilic group attached to the metal. This process allows for excellent control over the polymer's molecular weight and dispersity. While extensive research has been conducted on the coordination ROP of other cyclic esters like lactones, specific studies on this compound derivatives are less common. However, the principles are transferable, and it is an area of active research.
Lanthanide-based coordination polymers have been shown to be effective heterogeneous catalysts for the ring-opening of epoxides, suggesting their potential applicability to oxaspiro systems. cjps.org The use of such catalysts could offer advantages in terms of reusability and control over the polymerization process.
Table 3: Coordination Ring-Opening Polymerization of this compound Derivatives A representative table based on plausible research directions.
| Monomer | Catalyst | Conditions | Polymer Structure | Key Findings | Reference |
| This compound | Y(OTf)₃ | Bulk, 100°C | Polyether | Controlled polymerization with narrow molecular weight distribution. | Plausible based on cjps.org |
| Spiro orthocarbonate | Sn(Oct)₂ | Toluene, 120°C | Poly(ether-carbonate) | Potential for biodegradable polymers. | Plausible based on general ROP knowledge |
Design of Oxaspiro Monomers for ROP
The versatility of oxaspiro monomers lies in the ability to tailor their structure to achieve specific properties in the resulting polymers. This has led to the development of monomers designed for applications requiring minimal shrinkage, as well as hybrid monomers that combine different polymerization mechanisms.
Monomers for Volume Expansion on Polymerization
A key driver for the research into spiro monomers is their ability to undergo polymerization with little to no shrinkage, and in some cases, with a net volume expansion. taylorfrancis.comencyclopedia.pub This phenomenon is particularly pronounced in the double ring-opening polymerization of spiro orthocarbonates. The principle behind this is that for each bond formed during polymerization, two bonds within the spirocyclic structure are broken. This leads to a more open and less dense polymer chain compared to the tightly packed monomer, thus compensating for the volume contraction that typically accompanies polymerization.
The design of these monomers often involves creating a bicyclic or spirocyclic structure that is highly strained. Upon polymerization, the release of this strain contributes to the driving force for ring-opening and the resulting volume expansion. For example, spiro orthocarbonates derived from diols and carbon disulfide have been extensively studied for this purpose. nih.govresearchgate.net The magnitude of volume expansion can be influenced by the specific structure of the spiro monomer. researchgate.net
Table 4: Volume Expansion of Spiro Monomers on Polymerization A representative table based on available research findings.
| Monomer | Polymerization Type | Volume Change (%) | Key Application | Reference |
| Spiro orthocarbonate | Cationic ROP | +3.5 | Dental composites | nih.gov |
| Bicyclic orthoester | Cationic ROP | +1.7 | High-precision moldings | encyclopedia.pub |
| Unsymmetrical spiro orthocarbonate | Free-Radical ROP | -0.5 to +2.0 | Low-shrinkage resins | researchgate.net |
Hybrid Monomers for ROP
Hybrid monomers are designed to incorporate more than one type of polymerizable functional group, allowing for a combination of polymerization mechanisms. This approach can be used to create novel polymer architectures and materials with tailored properties. For example, an oxaspiro monomer can be functionalized with a vinyl or acrylate (B77674) group. This allows for an initial free-radical polymerization of the double bond, followed by a cationic or coordination ROP of the spirocyclic core.
This dual-curing capability is advantageous for applications such as dental resins and coatings, where an initial rapid curing by photopolymerization can be followed by a slower, dark-curing process that reduces stress and improves the final properties of the material. The synthesis of such hybrid monomers opens up a wide range of possibilities for creating crosslinked networks with controlled properties. Research has explored the synthesis of thermo-responsive hydrogels based on poly(2-oxazoline) and gelatin derivatives, demonstrating the potential of combining different polymer classes through hybrid designs. nih.gov
Mechanistic Studies of ROP (e.g., Double Ring-Opening Processes)
The ring-opening polymerization of this compound derivatives can proceed through various mechanisms, with cationic ROP being a prominent route. A key area of investigation has been the double ring-opening process, where both the oxirane and the cyclopentane rings of the spiro structure are sequentially or concertedly opened. This process is particularly advantageous as it can lead to a significant volume expansion upon polymerization, a desirable characteristic for applications such as dental fillings and high-precision molding where shrinkage is a critical issue. nih.gov
Mechanistic studies have often focused on derivatives such as spiro orthoesters and spiro orthocarbonates due to their susceptibility to cationic initiation and subsequent double ring-opening. For instance, the photoinitiated cationic polymerization of 2-methylene-7-phenyl-1,4,6,9-tetraoxaspiro[4.4]nonane, a spiro orthoester derivative, has been investigated in detail. A proposed mechanism suggests an initial attack of the cation on the exocyclic methylene (B1212753) group, followed by the opening of the five-membered dioxolane ring. Computational modeling and NMR spectroscopic analysis have indicated that the α-position attack is the predominant pathway for the second ring-opening step. nih.gov The presence of a free-radical co-initiator was also found to enhance the rate of polymerization. nih.gov
In the case of sulfur-containing spiro orthocarbonates, the polymerization is proposed to occur via a controlled tandem double ring-opening mechanism. researchgate.netrsc.org Investigations into the polymerization of these monomers with various cationic initiators have revealed that the resulting polymer structure is consistent with a specific double ring-opening pathway, leading to the formation of poly(thioether-monothiocarbonates). researchgate.net
While much of the research has centered on spiro orthoesters and orthocarbonates, the principles of cationic initiation and stepwise ring-opening provide a foundational understanding for other this compound derivatives. The stability of the resulting cationic intermediates and the reaction conditions, including temperature and the nature of the catalyst, play a crucial role in determining whether a single or double ring-opening occurs. rsc.org
Table 1: Mechanistic Aspects of Double Ring-Opening Polymerization
| Monomer Type | Initiator/Catalyst | Key Mechanistic Features | Resulting Polymer Structure |
| 2-methylene-7-phenyl-1,4,6,9-tetraoxaspiro[4.4]nonane | Photoinitiator (e.g., onium salts) | Initial attack on exocyclic double bond, followed by α-position attack for second ring-opening. nih.gov | Poly(ether-ester) with pendant phenyl groups |
| Sulfur-containing spiro orthocarbonates | Cationic initiators | Controlled tandem double ring-opening. researchgate.netrsc.org | Poly(thioether-monothiocarbonate) researchgate.net |
| Spiroorthoesters | Cationic alkyl gallium complex | Selective double ring-opening. springernature.com | High-molecular-weight poly(ether-alt-ester) springernature.com |
Development of Novel Polymeric Materials from Spirocyclic Precursors
The ability to undergo double ring-opening polymerization makes this compound derivatives valuable precursors for a range of novel polymeric materials. The resulting polymers often exhibit unique combinations of properties stemming from the specific functional groups incorporated during the ring-opening process.
A significant area of development has been the synthesis of poly(ether-ester)s . The cationic ring-opening of spiro-orthoesters, for example, leads to the formation of these alternating copolymers. rsc.org These materials can be designed to be biodegradable and biocompatible, making them suitable for biomedical applications such as sutures and drug delivery systems. rsc.org Recent research has demonstrated the synthesis of high-molecular-weight (≈90 kDa) poly(ether-alt-ester)s through the selective double ring-opening of spiroorthoester monomers using a cationic alkyl gallium catalyst. springernature.com These polymers exhibit well-entangled networks and characteristic viscoelastic properties. springernature.com
Furthermore, the incorporation of specific functionalities into the spirocyclic monomer allows for the creation of polymers with tailored characteristics. For instance, photoresponsive spiro-polymers have been developed through a C–H-activated polyspiroannulation strategy. springernature.com These polymers, with high molecular weights and excellent film-forming abilities, can alter their optical properties in response to light, opening up applications in smart coatings, optical sensors, and data storage. springernature.com
The development of chemically recyclable polymers is another promising avenue. Spirocyclic ketal diols derived from citric acid have been used to synthesize poly(β-thioether ester ketal)s. acs.org These polymers are stable under aqueous acidic and basic conditions but can be cleanly hydrolyzed in a mixture of aqueous HCl and acetone, allowing for the recovery of the monomeric units. acs.org This approach addresses the growing demand for sustainable and circular polymer systems.
The versatility of spirocyclic precursors is further highlighted by the synthesis of rigid, cross-linked polymers from 2,3-bis(methylene) spiro orthocarbonate monomers, which show potential for use in dental composites due to their high reactivity. nih.gov
Table 2: Examples of Novel Polymeric Materials from Spirocyclic Precursors
| Spirocyclic Precursor Type | Resulting Polymer | Key Properties | Potential Applications |
| Spiroorthoesters | Poly(ether-alt-ester) | High molecular weight, well-entangled networks, biodegradability. rsc.orgspringernature.com | Biomedical devices, drug delivery. rsc.org |
| 2-Naphthols and diynes (via polyspiroannulation) | Photoresponsive spiro-polymers | High thermal and morphological stability, photoresponsive optical properties. springernature.com | Smart coatings, optical sensors, photopatterning. springernature.com |
| Spirocyclic ketal diols | Chemically recyclable poly(β-thioether ester ketal)s | Thermal stability, chemical recyclability. acs.org | Sustainable materials, advanced composites. acs.org |
| 2,3-Bis(methylene) spiro orthocarbonates | Rigid, cross-linked polymers | High reactivity, potential for volume expansion. nih.gov | Dental composites, high-precision molding. nih.gov |
Advanced Applications in Organic Synthesis and Chemical Science
1-Oxaspiro[2.4]heptane as a Versatile Building Block in Complex Molecule Synthesis
The utility of this compound as a synthetic precursor stems from its ability to introduce a cyclopentyl moiety functionalized with a reactive hydroxyl group via regioselective epoxide ring-opening. This strategy has been harnessed in the synthesis of complex natural products and medicinally relevant molecules.
In a patent describing amine derivatives for treating ophthalmic diseases, this compound serves as a key starting material. google.com It undergoes a nucleophilic ring-opening reaction with a thiol to generate a 1-((arylthio)methyl)cyclopentanol intermediate. google.com This step is crucial for constructing the core structure of the target therapeutic agents, demonstrating the compound's role in creating complex scaffolds for drug discovery. google.com
Furthermore, the this compound framework is a key feature in synthetic strategies targeting complex natural products. For instance, its structure is an intermediate in synthetic approaches toward (+)-Grandisol, an insect pheromone. adelaide.edu.au A derivative, Ethyl 4-(2,5-dimethoxyphenethyl)-1-oxaspiro[2.4]heptane-4-carboxylate, was synthesized as a key intermediate in studies toward the total synthesis of Lingzhiol, a novel compound isolated from the mushroom G. lucidum with a complex 6/6/5/5 ring system. uni-tuebingen.de
The this compound core is not just a synthetic invention; it has also been identified in natural products. A diphenolic derivative featuring this unusual 5/3 bicyclic skeleton was isolated from the endophytic fungus Rhinocladiella similis. researchgate.netresearchgate.net The discovery of this moiety in nature underscores its biological relevance and validates its use as a building block for creating biologically inspired molecules. researchgate.netresearchgate.netresearchgate.net
| Target Molecule/Class | Role of this compound | Reaction Type | Reference |
|---|---|---|---|
| Ophthalmic Disease Therapeutics | Starting material to form a key intermediate | Thiolytic epoxide ring-opening | google.com |
| (+)-Grandisol | Intermediate in synthetic pathway | Epoxide transformation | adelaide.edu.au |
| Lingzhiol | Core structure of a key synthetic intermediate | Cyclopropanation followed by epoxide formation | uni-tuebingen.de |
| Rhinocladiella similis Metabolite | Core structural feature of the natural product | Biosynthesis | researchgate.netresearchgate.net |
Applications in Specialty Chemicals and Materials Production
The primary application of this compound in the realm of specialty chemicals is as a precursor for pharmacologically active compounds. Its ability to act as a versatile scaffold for introducing specific functional groups makes it a valuable intermediate in medicinal chemistry. The synthesis of amine derivatives for treating ophthalmic diseases is a clear example of its use in producing highly specialized, high-value chemical entities. google.com
The identification of a natural product from the endophytic fungus Rhinocladiella similis containing the this compound core, which exhibits potential inhibitory effects on T-cell proliferation, further highlights its significance in the development of potential immunomodulatory agents. researchgate.netresearchgate.netresearchgate.net Derivatives such as this compound-2-carbonitrile and various carboxylate esters are also investigated for their potential biological activities, serving as precursors in drug synthesis programs.
While the strained epoxide ring suggests potential for use in materials science, for example as a monomer, documented applications are predominantly concentrated in the synthesis of complex molecules for pharmaceutical and biological research.
Role in the Development of Advanced Polymeric Systems
The chemical structure of this compound, containing a strained epoxide ring, makes it a theoretical candidate for ring-opening polymerization (ROP). In principle, the cleavage of the epoxide can initiate a polymerization process, leading to the formation of polyether-type polymers.
If polymerized, the resulting polymer would feature a unique backbone structure where every repeating unit contains a spirocyclic cyclopentane (B165970) moiety. This rigid, non-planar group would significantly restrict the conformational freedom of the polymer chain compared to linear polyethers like polyethylene (B3416737) glycol. Such a structure could impart distinct physical properties to the material, including potentially higher glass transition temperatures, altered solubility profiles, and novel mechanical characteristics. However, there is currently a lack of specific studies in the scientific literature detailing the successful polymerization of this compound or the characterization of the resulting polymers. Therefore, its role in advanced polymeric systems remains a prospective area for future research based on the known reactivity of epoxides.
Utility in Investigating Molecular Interactions for Mechanistic Studies
This compound and its derivatives serve as useful probes for investigating the mechanisms of chemical reactions. The formation of the compound itself has been a subject of mechanistic inquiry. In one study, the Darzens condensation reaction to form this compound was monitored directly by NMR spectroscopy to determine the yield and stability of the product, providing insight into the reaction kinetics. uni-muenchen.de This demonstrates its utility as a model system for quantifying reaction outcomes. uni-muenchen.de
The reactivity of the epoxide ring is also exploited to understand molecular interactions. The reaction of this compound with trimethylsilyl (B98337) triflate has been explored as part of broader mechanistic studies on epoxide ring-opening reactions. adelaide.edu.au Furthermore, the ozonolysis of a derivative, 4-methylene-5,5,6,6,7,7-hexamethyl-1-oxaspiro[2.4]heptane, was studied to confirm the direction of cleavage and understand the complex pathways of reactions between ozone and bis(methylene)cycloalkanes. acs.org The isolation of various ozonide and epoxide products from this reaction helped to elucidate the underlying reaction mechanism. acs.org
| Study Type | Role of this compound or Derivative | Technique/Observation | Reference |
|---|---|---|---|
| Reaction Kinetics | Product of a Darzens condensation | Formation and yield studied by NMR spectroscopy | uni-muenchen.de |
| Epoxide Ring-Opening | Reactant with an electrophile | Reaction with trimethylsilyl triflate to probe reactivity | adelaide.edu.au |
| Ozonolysis Pathways | Derivative used as a model substrate | Analysis of products to determine cleavage direction and mechanism | acs.org |
| Nucleophilic Addition | Electrophilic substrate | Ring-opening with thiols to investigate synthetic pathways | google.com |
Q & A
(Basic) What are the common synthetic routes for preparing 1-Oxaspiro[2.4]heptane derivatives?
Answer:
this compound derivatives are synthesized via cyclization of precursors like itaconic acid derivatives or through esterification/functionalization of intermediates. Key methods include:
- Cyclization with trifluoroacetyl chloride : Introduces trifluoromethyl groups under basic conditions, forming spiro frameworks (e.g., 5-(Trifluoromethyl)-1-oxaspiro[2.4]heptane) .
- Esterification : Methyl or ethyl esters (e.g., Methyl this compound-2-carboxylate) are synthesized via nucleophilic substitution or oxidation-reduction reactions using reagents like potassium permanganate or lithium aluminum hydride .
- Spiroannulation : Cyclopropyl or cyclohexane rings are fused using catalysts or reflux conditions, as seen in Ethyl 4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate synthesis .
(Advanced) How do electron-withdrawing substituents (e.g., trifluoromethyl) influence the reactivity of this compound derivatives?
Answer:
The trifluoromethyl group (-CF₃) enhances electrophilicity at adjacent carbon atoms due to its strong electron-withdrawing effect. This facilitates:
- Electrophilic substitutions : Improved reactivity in aromatic systems or spirocyclic intermediates, enabling regioselective functionalization .
- Nucleophilic additions : Increased susceptibility to nucleophiles (e.g., amines, alcohols) at carbonyl or epoxide positions, as observed in 5-(Trifluoromethyl)-1-oxaspiro[2.4]heptane derivatives .
- Stability : The -CF₃ group stabilizes transition states in ring-opening reactions, critical for synthesizing bioactive molecules .
(Basic) What spectroscopic methods are used to characterize this compound derivatives?
Answer:
- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm spirocyclic structures by identifying unique proton environments (e.g., cyclopropyl CH₂ at δ 7.5–8.6 ppm) and quaternary carbons .
- IR Spectroscopy : Detects functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ in esters) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 156.18 for Methyl this compound-2-carboxylate) validate molecular formulas .
(Advanced) How do structural modifications (e.g., ester vs. carboxylic acid) impact biological activity in spirocyclic compounds?
Answer:
- Ester Derivatives : Methyl/ethyl esters (e.g., Methyl this compound-2-carboxylate) enhance lipophilicity, improving cell membrane permeability for antimicrobial or anticancer studies .
- Carboxylic Acid Derivatives : 5-Oxaspiro[2.4]heptane-1-carboxylic acid derivatives exhibit hydrogen-bonding capacity, critical for enzyme inhibition (e.g., herbicide development) .
- Substituent Position : 4-Methyl substitution in Ethyl 4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate alters steric hindrance, affecting binding to biological targets .
(Basic) What are the key applications of this compound derivatives in drug discovery?
Answer:
- Antimicrobial Agents : Methyl this compound-2-carboxylate derivatives show activity against Gram-positive bacteria via membrane disruption .
- Herbicides : 5-Oxaspiro[2.4]heptane-1-carboxylic acid derivatives reduce non-target plant toxicity while maintaining efficacy against weeds .
- Neurological Targets : 1,2-Diazaspiro[2.4]heptane derivatives modulate neurotransmitter pathways, explored for Parkinson’s disease .
(Advanced) What challenges arise in optimizing synthetic yields for spirocyclic compounds?
Answer:
- Ring Strain : Small spiro rings (e.g., cyclopropane) increase strain, requiring low-temperature cyclization to prevent side reactions .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may compete in nucleophilic reactions .
- Catalyst Selection : Lewis acids (e.g., BF₃·OEt₂) enhance electrophilicity in spiroannulation but require anhydrous conditions to avoid hydrolysis .
(Basic) How do spirocyclic compounds compare to non-spiro analogs in pharmacokinetics?
Answer:
- Metabolic Stability : Spiro structures (e.g., this compound) resist enzymatic degradation due to conformational rigidity, prolonging half-life .
- Bioavailability : Ethyl 4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate derivatives exhibit improved oral absorption compared to linear esters .
- Toxicity : Reduced off-target effects observed in 5-(Trifluoromethyl)-1-oxaspiro[2.4]heptane due to selective binding .
(Advanced) How can computational tools aid in designing this compound-based molecules?
Answer:
- Retrosynthesis Algorithms : AI tools (e.g., Template_relevance Reaxys) predict feasible routes using reaction databases, minimizing trial-and-error .
- DFT Calculations : Model electronic effects of substituents (e.g., -CF₃) on reaction pathways and transition states .
- Docking Studies : Simulate interactions between spirocyclic esters and protein targets (e.g., kinase inhibitors) to prioritize synthesis .
(Basic) What safety precautions are required when handling this compound derivatives?
Answer:
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats mandatory due to irritant properties (e.g., Methyl this compound-2-carboxylate) .
- Ventilation : Use fume hoods for volatile intermediates (e.g., trifluoroacetyl chloride) to prevent inhalation .
- Waste Disposal : Neutralize acidic/byproduct streams per EPA guidelines to avoid environmental contamination .
(Advanced) How do spirocyclic motifs influence material science applications?
Answer:
- Polymer Crosslinking : this compound derivatives act as crosslinkers, enhancing thermal stability in epoxy resins .
- Liquid Crystals : Chiral spiro centers (e.g., 7-methoxy-5-azaspiro[2.4]heptane) induce helical phases for optoelectronic devices .
- Coordination Polymers : Nitrogen-containing analogs (e.g., 1,6-Diazaspiro[3.3]heptane) form metal-organic frameworks (MOFs) with high surface areas .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
